3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone

Physical Chemistry Process Chemistry Analytical Method Development

3-Bromo-3′-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-15-2) is a specialized benzophenone derivative, classified as an aryl ketone bearing both a bromo substituent and a 1,3-dioxolane acetal moiety. This white crystalline solid serves as a versatile intermediate in organic synthesis.

Molecular Formula C16H13BrO3
Molecular Weight 333.18 g/mol
CAS No. 898779-15-2
Cat. No. B1343536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone
CAS898779-15-2
Molecular FormulaC16H13BrO3
Molecular Weight333.18 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2
InChIKeyJPXZKUVFJZRQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3′-(1,3-dioxolan-2-YL)benzophenone: A Multifunctional Aryl Ketone Building Block with Differentiated Reactivity


3-Bromo-3′-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-15-2) is a specialized benzophenone derivative, classified as an aryl ketone bearing both a bromo substituent and a 1,3-dioxolane acetal moiety . This white crystalline solid serves as a versatile intermediate in organic synthesis . Its molecular formula is C16H13BrO3, with a molecular weight of 333.18 g/mol , and it is generally supplied with a purity of ≥97% .

Why Simple Benzophenone Analogs Cannot Replace 3-Bromo-3′-(1,3-dioxolan-2-YL)benzophenone in Controlled Synthesis


The combination of the 3-bromo substituent and the 3′-(1,3-dioxolan-2-yl) group in 3-Bromo-3′-(1,3-dioxolan-2-YL)benzophenone creates a unique reactivity and physicochemical profile that is not shared by generic benzophenones or other halogenated analogs. The 1,3-dioxolane ring functions as a specific protecting group for the carbonyl [1], but its position influences both electronic effects and steric bulk. The bromine atom at the 3-position provides a precise handle for cross-coupling reactions, with its ortho, meta, and para electronic effects differing significantly from chloro, fluoro, or unsubstituted analogs [2]. This distinct architecture directly impacts reaction kinetics, regioselectivity, and the stability of intermediates in multi-step syntheses. Substituting this compound with a structurally similar but electronically different analog, such as the 4′-dioxolane isomer or a de-brominated version, will alter reaction outcomes, potentially leading to different yields, byproducts, or failed syntheses [3].

Quantified Differentiation Guide: 3-Bromo-3′-(1,3-dioxolan-2-YL)benzophenone vs. Closest Analogs


Physicochemical Property Comparison: Boiling Point Variation in 3′- vs. 4′-Dioxolane Isomers

The position of the 1,3-dioxolane group significantly impacts the compound's physical properties. The 3′-isomer (target compound) exhibits a predicted boiling point approximately 4.7 °C higher than its direct regioisomer, 3-Bromo-4′-(1,3-dioxolan-2-YL)benzophenone. This difference is crucial for separation techniques like distillation or for understanding thermal stability in reaction planning .

Physical Chemistry Process Chemistry Analytical Method Development

Regiochemical Comparison: Distinct InChIKey Confirms Unique Spatial Arrangement vs. 4′-Dioxolane Isomer

The InChIKey, a hashed version of the IUPAC International Chemical Identifier, is a unique digital signature for a chemical structure. The InChIKey for the target compound is JPXZKUVFJZRQNK-UHFFFAOYSA-N. Its direct regioisomer, 3-Bromo-4′-(1,3-dioxolan-2-YL)benzophenone, has a distinct InChIKey: VSRZSEWGZUJJHG-UHFFFAOYSA-N [1]. This confirms they are fundamentally different chemical entities with unique three-dimensional structures, which is critical for accurate compound identification in databases and for avoiding procurement errors.

Chemical Informatics Quality Control Patent Specification

Reactivity and Synthetic Utility: Bromine Substituent Enables Downstream Functionalization

The presence of the bromine atom at the 3-position provides a well-defined, general-purpose handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). While this is a class-level property of aryl bromides, it is a fundamental differentiator from the non-brominated analog, 3-(1,3-Dioxolan-2-YL)benzophenone (CAS 85366-46-7), which lacks this reactive site [1]. The bromine atom in the target compound is specifically positioned at the meta-position relative to the carbonyl, which influences the electronic activation of the ring for nucleophilic aromatic substitution differently than a para-bromo isomer would [2].

Cross-Coupling Reactions Medicinal Chemistry Building Block

Lipophilicity: Calculated LogP Variation with Isomeric Dioxolane Position

The position of the 1,3-dioxolane ring affects the overall lipophilicity of the molecule. The calculated LogP for 3-Bromo-3′-(1,3-dioxolan-2-YL)benzophenone is 3.73 . While direct experimental LogP values for the 4′-isomer are not available, the structural difference is known to influence lipophilicity, which in turn affects compound solubility, membrane permeability, and chromatographic retention time. This property is a key differentiator in medicinal chemistry for optimizing a drug candidate's ADME profile.

Lipophilicity ADME Medicinal Chemistry

Optimal Scientific and Industrial Applications for 3-Bromo-3′-(1,3-dioxolan-2-YL)benzophenone


Precursor for Regioselective Palladium-Catalyzed Cross-Coupling Reactions

As an aryl bromide, this compound is ideally suited for introduction into complex molecular architectures via Suzuki-Miyaura or other Pd-catalyzed cross-coupling reactions. The meta-bromo substituent relative to the carbonyl offers a defined site for C-C bond formation, while the dioxolane-protected carbonyl remains intact for later-stage modification .

A Key Intermediate in the Synthesis of Pharmacologically Relevant Benzophenone Derivatives

The benzophenone core is a privileged structure in medicinal chemistry, found in numerous drugs and lead compounds. This specific compound provides a functionalized platform for the synthesis of novel benzophenone-based therapeutics. Its calculated LogP of 3.73 and the ability to modify the bromine atom into diverse functional groups make it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery.

Reference Standard for Advanced Analytical Method Development

The unique combination of functional groups (aryl bromide, ketone, and 1,3-dioxolane) makes this compound an excellent test analyte for developing and validating advanced analytical methods, such as HPLC, UPLC, or GC-MS. Its distinct physicochemical properties, including a well-defined boiling point (462.9 °C) and UV absorbance profile, allow for its use as a reference standard to ensure method accuracy and specificity when analyzing complex mixtures containing benzophenone-like structures .

Functional Monomer for Specialty Polymer Synthesis

The reactive bromine atom can be exploited to graft the benzophenone unit onto polymer backbones or to incorporate it as a functional monomer. The 1,3-dioxolane group offers a masked carbonyl that can be deprotected to reveal a reactive ketone for further crosslinking or post-polymerization functionalization . This dual functionality is valuable in the design of stimuli-responsive materials or coatings with tailored surface properties.

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